molecular formula C14H12O2 B588219 1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one CAS No. 857552-15-9

1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one

Cat. No.: B588219
CAS No.: 857552-15-9
M. Wt: 212.248
InChI Key: VEKIANJOZLXQKZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a substituted benzaldehyde, in the presence of a catalyst . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in studies related to enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dihydro-2-methyl-3H-benz[e]inden-3-one
  • 1,2-Dihydro-5-methoxy-3-benz[e]inden-3-one

Uniqueness

1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications .

Properties

IUPAC Name

5-methoxy-1,2-dihydrocyclopenta[a]naphthalen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-14-8-12-10(6-7-13(12)15)9-4-2-3-5-11(9)14/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKIANJOZLXQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC2=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747656
Record name 5-Methoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857552-15-9
Record name 5-Methoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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